molecular formula C18H22BNO3 B8237674 2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8237674
M. Wt: 311.2 g/mol
InChI Key: BEYQSDKRSSJQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique properties and applications in various scientific fields. This compound is often used in organic synthesis and has gained attention due to its role in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-((4-pyridyl)methoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps. The compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Pyridylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-[2-((4-Pyridyl)methoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions compared to simpler boronic acids. Its structure provides enhanced stability and reactivity in cross-coupling reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-7-5-6-8-16(15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYQSDKRSSJQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.